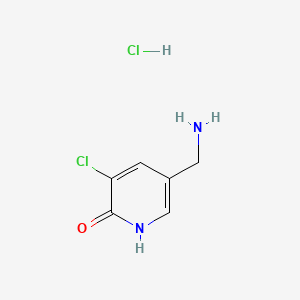

5-(Aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride

Description

Properties

Molecular Formula |

C6H8Cl2N2O |

|---|---|

Molecular Weight |

195.04 g/mol |

IUPAC Name |

5-(aminomethyl)-3-chloro-1H-pyridin-2-one;hydrochloride |

InChI |

InChI=1S/C6H7ClN2O.ClH/c7-5-1-4(2-8)3-9-6(5)10;/h1,3H,2,8H2,(H,9,10);1H |

InChI Key |

OMIOVBZCCBOBJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC=C1CN)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Aminomethylation from 3-Chloro-1,2-dihydropyridin-2-one Precursors

One approach involves starting from 3-chloro-1,2-dihydropyridin-2-one derivatives, followed by selective aminomethylation at the 5-position. This can be achieved via nucleophilic substitution or reductive amination techniques:

- Step 1: Synthesis of 3-chloro-1,2-dihydropyridin-2-one by chlorination of 1,2-dihydropyridin-2-one or related pyridinone precursors.

- Step 2: Introduction of the aminomethyl group at position 5 by reaction with formaldehyde and ammonia or primary amines under controlled pH and temperature conditions to form the aminomethyl substituent.

- Step 3: Conversion to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ethereal solutions, to improve stability and crystallinity.

This general synthetic route is supported by analogous methods reported for related compounds such as 3-amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one, where amino substitution is introduced via nucleophilic substitution or reductive amination on halogenated pyridinones.

One-Step Conversion from 2-Chloro-5-trichloromethylpyridine

A patented process describes the preparation of 2-chloro-5-aminomethylpyridine, a close structural analog, in a one-step reaction from 2-chloro-5-trichloromethylpyridine, which is commercially available. This process avoids the use of irritative intermediates and improves safety and efficiency.

- The trichloromethyl group is converted into an aminomethyl group via nucleophilic substitution with ammonia or amines under controlled conditions.

- The resulting aminomethylpyridine can then be cyclized and oxidized to form the dihydropyridinone ring system with chloro substitution at the 3-position.

- Subsequent acidification yields the hydrochloride salt.

This method is advantageous for industrial scale-up due to fewer steps and safer intermediates.

Palladium-Catalyzed Coupling and Ring Closure

Another advanced synthetic method involves palladium-catalyzed coupling reactions to construct the dihydropyridinone core with desired substitutions.

- Starting from 3-(2-cyanophenyl)-5-(2-pyridyl)-2(1H)-pyridone derivatives, reaction with boronic acid derivatives in the presence of palladium and copper catalysts facilitates formation of substituted dihydropyridinones.

- Optimization of base, temperature, and catalyst loading is critical for yield and purity.

- Hydrohalogenic acid salts, including hydrochloride, are formed by acid treatment post-synthesis.

Although this method is more general and used for complex substituted derivatives, it provides insights into catalytic strategies for preparing substituted dihydropyridinones.

Reaction Conditions and Optimization

| Preparation Step | Typical Reagents/Conditions | Notes |

|---|---|---|

| Chlorination of pyridinone | N-Chlorosuccinimide or SO2Cl2, mild conditions | Selective chlorination at 3-position |

| Aminomethylation | Formaldehyde + NH3 or primary amines, pH 7-9 | Controlled temperature (20-40°C) for selectivity |

| Catalytic coupling | Pd catalyst, Cu compound, base (e.g., triethylamine), solvent (e.g., DMF) | Reaction time: several hours; inert atmosphere |

| Salt formation | HCl in ethanol or ether | Crystallization to obtain hydrochloride salt |

Analytical and Purification Techniques

- Crystallization: Hydrochloride salts typically crystallize well from ethyl acetate/ether mixtures, facilitating purification.

- Filtration and Washing: Removal of inorganic salts and by-products via washing with water and acetone.

- Drying: Vacuum drying over phosphorus pentoxide or under reduced pressure to obtain dry powders.

- Characterization: Confirmed by NMR, IR, mass spectrometry, and elemental analysis to verify substitution pattern and purity.

Research Findings and Comparative Analysis

- The aminomethyl group introduction enhances biological activity, making the hydrochloride salt form preferable for stability and solubility.

- Compared to 3-amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one, the aminomethyl derivative shows distinct reactivity due to the primary amine functionality, allowing further derivatization.

- Industrial processes favor one-step conversions from chloromethyl precursors to minimize hazardous intermediates and improve yield.

- Catalytic methods provide scalable routes to complex derivatives but require careful optimization of reaction parameters.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Aminomethylation | 3-Chloro-1,2-dihydropyridin-2-one | Formaldehyde, NH3, mild base, HCl | Straightforward, moderate steps | Requires selective control |

| One-Step from 2-Chloro-5-trichloromethylpyridine | 2-Chloro-5-trichloromethylpyridine | Ammonia, controlled temp | Fewer steps, safer intermediates | Availability of starting material |

| Pd-Catalyzed Coupling | 3-(2-cyanophenyl)-5-(2-pyridyl)-2(1H)-pyridone | Pd catalyst, Cu compound, base, boronic acid | High selectivity, scalable | Complex catalyst system |

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and applications.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its chemical properties.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

5-(Aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group and chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride with structurally related compounds, emphasizing molecular features, purity, and substituent effects:

Key Findings:

Substituent Effects on Reactivity: The 3-chloro group in the target compound likely enhances electrophilic reactivity compared to non-halogenated analogs like 3-amino-1,2-dihydropyridin-2-one hydrochloride . The aminomethyl group at position 5 may improve binding affinity in biological systems compared to simpler amines (e.g., 3-amino derivatives) .

Methyl groups at positions 4 and 6 in 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride may sterically hinder interactions in enzyme-binding pockets compared to the target compound .

Purity and Synthesis: Several analogs, such as the 3-chlorophenylmethyl derivative, are synthesized with 95% purity, suggesting robust protocols for dihydropyridinone derivatives .

Biological Activity

5-(Aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₆H₈ClN₂O

- Molecular Weight : 160.6 g/mol

- CAS Number : 1423026-37-2

Biological Activity Overview

Research indicates that 5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride exhibits various biological activities including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.

- Enzyme Inhibition : It shows potential as an inhibitor of specific enzymes related to metabolic pathways.

- Neuroprotective Effects : Some studies highlight its role in protecting neuronal cells from oxidative stress.

The biological activity of 5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride can be attributed to its ability to interact with various biological targets:

- Binding Affinity : The compound's structure allows it to bind selectively to certain receptors, influencing downstream signaling pathways.

- Modulation of Enzymatic Activity : It may act as a reversible inhibitor of enzymes such as fatty acid amide hydrolase (FAAH), which is involved in pain modulation and inflammation .

Data Table: Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth | |

| Enzyme Inhibition | FAAH inhibition | |

| Neuroprotection | Reduced oxidative stress |

Case Studies

Several case studies have examined the efficacy of 5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride:

- Study on Cancer Cell Lines : A study conducted on non-small-cell lung carcinoma (NSCLC) cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .

- Neuroprotective Study : In vitro experiments showed that the compound could protect neuronal cells from damage induced by oxidative agents. This suggests potential therapeutic applications in neurodegenerative diseases .

- Analgesic Potential : Research indicated that the compound could serve as an analgesic by inhibiting FAAH, leading to increased levels of endogenous cannabinoids .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 5-(Aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride while minimizing side reactions?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while accounting for interactions between variables . Pair this with computational reaction path searches based on quantum chemical calculations to predict energetically favorable pathways and intermediates, as proposed by ICReDD’s integrated approach .

Q. What analytical techniques are recommended for characterizing purity and structural integrity of this compound?

- Methodological Answer :

- HPLC with UV detection : Use a C18 column and a buffer system (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) to resolve polar impurities .

- NMR spectroscopy : Employ - and -NMR to confirm the aminomethyl and chlorinated pyridinone moieties.

- Mass spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks and detect trace impurities.

- Chloride identification : Confirm hydrochloride presence via precipitation with silver nitrate or reaction with 4-aminoantipyrine (red colorimetric response) .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

- Thermal stress : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light (ICH Q1B) and assess changes in UV absorbance .

- Hygroscopicity : Measure loss on drying at 105°C to evaluate moisture sensitivity .

Q. What computational tools are suitable for modeling its reactivity in aqueous vs. non-polar solvents?

- Methodological Answer : Use density functional theory (DFT) to calculate solvation energies and transition states. Software like Gaussian or ORCA can model solvent effects (e.g., PCM or SMD implicit solvation). Pair with molecular dynamics (MD) simulations to study protonation states of the aminomethyl group in water .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s reaction mechanisms in catalytic systems?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare / to identify rate-determining steps.

- In situ spectroscopy : Use Raman or IR to detect transient intermediates during reactions.

- Cross-validation : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere) to isolate variables contributing to discrepancies .

Q. What methodologies elucidate the compound’s stability under oxidative or reductive stress?

- Methodological Answer :

- Forced degradation : Treat with hydrogen peroxide (oxidative) or sodium borohydride (reductive), then analyze degradation products via LC-MS/MS.

- Electrochemical analysis : Cyclic voltammetry can identify redox-active sites in the molecule .

- Radical trapping : Use spin traps like DMPO in ESR spectroscopy to detect free radical intermediates under stress .

Q. How can impurity profiles be rigorously characterized during scale-up synthesis?

- Methodological Answer :

- ICH Q3A/B compliance : Use orthogonal methods (HPLC-UV, LC-MS, NMR) to identify and quantify impurities.

- Residual solvent analysis : Apply GC-MS with headspace sampling, referencing pharmacopeial limits for solvents like DMSO or THF .

- Elemental impurities : Follow USP <232> guidelines, using ICP-MS to detect heavy metals (e.g., Pd, Ni) from catalysts .

Q. What strategies enable cross-disciplinary applications (e.g., in materials science or biocatalysis)?

- Methodological Answer :

- Hybrid materials : Functionalize metal-organic frameworks (MOFs) with the compound’s aminomethyl group for catalytic or sensing applications.

- Bioconjugation : Use EDC/NHS chemistry to attach the compound to enzymes or antibodies, optimizing pH and stoichiometry for covalent bonding .

- Process engineering : Integrate reactor design (e.g., microfluidic systems) to enhance mixing and heat transfer during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.